molecular formula C19H27ClN4O B4815875 [4-(2-Adamantyl)piperazin-1-yl]-(4-chloro-2-methylpyrazol-3-yl)methanone

[4-(2-Adamantyl)piperazin-1-yl]-(4-chloro-2-methylpyrazol-3-yl)methanone

Cat. No.: B4815875
M. Wt: 362.9 g/mol
InChI Key: RRQXVHPMBIMBOF-UHFFFAOYSA-N
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Description

[4-(2-Adamantyl)piperazin-1-yl]-(4-chloro-2-methylpyrazol-3-yl)methanone is a complex organic compound that has garnered attention in various fields of scientific research

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [4-(2-Adamantyl)piperazin-1-yl]-(4-chloro-2-methylpyrazol-3-yl)methanone typically involves multi-step organic reactions. One common method starts with the preparation of the adamantyl-piperazine intermediate, followed by the introduction of the pyrazole moiety through a series of substitution reactions. The reaction conditions often require the use of specific catalysts, solvents, and controlled temperatures to ensure high yield and purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The use of automated reactors and precise control of reaction parameters are crucial to achieving consistent quality. Additionally, purification steps such as crystallization, distillation, or chromatography are employed to isolate the final product.

Chemical Reactions Analysis

Types of Reactions

[4-(2-Adamantyl)piperazin-1-yl]-(4-chloro-2-methylpyrazol-3-yl)methanone can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.

    Reduction: Reduction reactions can modify the functional groups, potentially leading to different derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are often used.

    Substitution: Reagents like halogens, acids, or bases can facilitate substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction can produce alcohols or amines.

Scientific Research Applications

Chemistry

In chemistry, [4-(2-Adamantyl)piperazin-1-yl]-(4-chloro-2-methylpyrazol-3-yl)methanone is used as a building block for synthesizing more complex molecules. Its unique structure allows for the exploration of new reaction pathways and the development of novel compounds.

Biology

In biological research, this compound may be investigated for its potential interactions with biological macromolecules. Studies may focus on its binding affinity to proteins or its role in modulating biochemical pathways.

Medicine

In the medical field, this compound could be explored for its therapeutic potential. Researchers may study its effects on cellular processes, its pharmacokinetics, and its potential as a drug candidate.

Industry

Industrially, this compound may be utilized in the development of new materials or as an intermediate in the synthesis of pharmaceuticals, agrochemicals, or specialty chemicals.

Mechanism of Action

The mechanism of action of [4-(2-Adamantyl)piperazin-1-yl]-(4-chloro-2-methylpyrazol-3-yl)methanone involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins that play a role in various biological pathways. The compound’s structure allows it to fit into binding sites, potentially inhibiting or activating the target’s function. Detailed studies on its binding kinetics and molecular interactions are essential to fully understand its mechanism.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

What sets [4-(2-Adamantyl)piperazin-1-yl]-(4-chloro-2-methylpyrazol-3-yl)methanone apart from similar compounds is its unique combination of adamantyl, piperazine, and pyrazole moieties. This structure imparts distinct chemical properties, such as increased stability and specific binding affinities, making it a valuable compound for various applications.

Properties

IUPAC Name

[4-(2-adamantyl)piperazin-1-yl]-(4-chloro-2-methylpyrazol-3-yl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H27ClN4O/c1-22-18(16(20)11-21-22)19(25)24-4-2-23(3-5-24)17-14-7-12-6-13(9-14)10-15(17)8-12/h11-15,17H,2-10H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RRQXVHPMBIMBOF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C(=C(C=N1)Cl)C(=O)N2CCN(CC2)C3C4CC5CC(C4)CC3C5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H27ClN4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

362.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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[4-(2-Adamantyl)piperazin-1-yl]-(4-chloro-2-methylpyrazol-3-yl)methanone

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